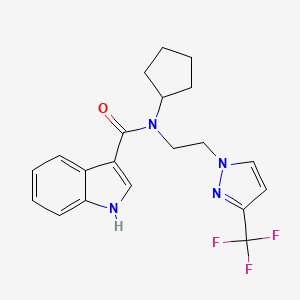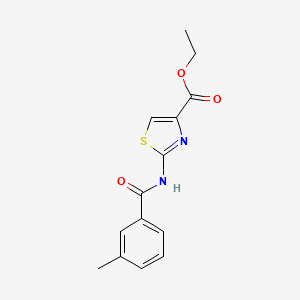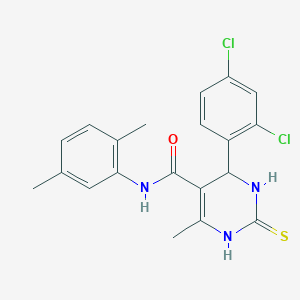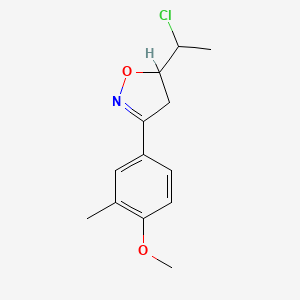![molecular formula C20H23N7O3 B2996803 (4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone CAS No. 1005293-29-7](/img/structure/B2996803.png)
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of 1,2,3-triazolo[4,5-d]pyrimidines . Pyrazines and pyridazines fused to 1,2,3-triazoles are a set of heterocycles obtained through a variety of synthetic routes . They have been used in medicinal chemistry for various purposes such as c-Met inhibition or GABA A modulating activity .
Synthesis Analysis
The synthesis of these heterocyclic ring systems typically involves cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a 1,2,3-triazolo[4,5-d]pyrimidine core. This core is isoelectronic with that of purines, and depending on the choice of substituents, it has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .
Chemical Reactions Analysis
The compound has shown potential in various biological applications. For instance, [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported as potent USP28 inhibitors . They have also shown potential as anti-proliferative agents against gastric cancer .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Research has explored the synthesis of novel triazole derivatives, including compounds related to the specified chemical, for their antimicrobial activities. Some of these compounds have shown good or moderate activities against test microorganisms (Bektaş et al., 2007).
5-HT2 Antagonist Activity
- Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, structurally related to the compound , have been synthesized and tested for 5-HT2 and alpha 1 receptor antagonist activity. These studies contribute to understanding the pharmacological properties of triazole derivatives (Watanabe et al., 1992).
Medical Imaging Applications
- Derivatives similar to the specified chemical have been developed for mapping cerebral adenosine A2A receptors (A2ARs) using PET imaging. This is particularly significant in the context of neurological disorders and could contribute to advanced diagnostic techniques (Zhou et al., 2014).
Synthesis of Novel Compounds
- The synthesis of new compounds, including those related to the specified molecule, has been a significant area of research. These compounds are often evaluated for their potential biological activities and applications in various therapeutic areas (Abu‐Hashem et al., 2020).
Biological Activity Evaluation
- Several studies have synthesized and evaluated the biological activities of compounds similar to the specified chemical. These activities include potential antihypertensive, antibacterial, and anti-inflammatory effects, which are significant for drug discovery and development (Bayomi et al., 1999).
Inhibitors of Tubulin Polymerization
- Research into the development of inhibitors of tubulin polymerization has included compounds structurally related to the specified chemical. These studies contribute to the field of cancer research and the development of novel anticancer drugs (Prinz et al., 2017).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.
Mode of Action
The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs . This suggests that the compound may interact with its targets through hydrogen bonding, given the hydrogen bond accepting and donating characteristics of its core structure .
Biochemical Pathways
For instance, it may inhibit enzymes involved in cancer progression , or it may interact with receptors involved in inflammation and pain perception .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies typically involve the assessment of absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for determining the bioavailability of a drug.
Result of Action
Similar compounds have been found to exhibit potent antiproliferative activity, suggesting that this compound may inhibit cell growth or induce cell death . Additionally, the compound may exert antimicrobial, analgesic, anti-inflammatory, antioxidant, and antiviral effects .
Propiedades
IUPAC Name |
[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3/c1-29-15-5-2-4-14(12-15)27-19-17(23-24-27)18(21-13-22-19)25-7-9-26(10-8-25)20(28)16-6-3-11-30-16/h2,4-5,12-13,16H,3,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAHBZXPTFMZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCO5)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-cyclohexyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide](/img/structure/B2996721.png)

![1,4,6-trimethyl-3-(1H-pyrrol-1-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2996723.png)

![1-Methyl-4-[(3-phenyl-1-adamantyl)carbonyl]piperazine hydrochloride](/img/structure/B2996725.png)
![1-phenethyl-3-tosyl-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2996727.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-ethoxyacetamide](/img/structure/B2996730.png)
![N1-(benzo[d]thiazol-2-yl)-N2-(4-phenoxyphenyl)oxalamide](/img/structure/B2996731.png)
![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(4-fluorobenzyl)urea](/img/structure/B2996732.png)


![(1R)-2,2-Difluoro-1-methoxycarbonylspiro[2.3]hexane-5-carboxylic acid](/img/structure/B2996740.png)
